3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol
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Overview
Description
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol is an organic compound that features a tetralin moiety attached to a propanol group. Tetralin, also known as 1,2,3,4-tetrahydronaphthalene, is a hydrogenated derivative of naphthalene, which is a bicyclic aromatic hydrocarbon. The presence of the tetralin ring imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol typically involves the alkylation of tetralin with a suitable propanol derivative. One common method is the Friedel-Crafts alkylation, where tetralin reacts with 3-chloropropanol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production rate. Additionally, the purification of the final product is achieved through distillation or recrystallization techniques to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a halide, which can then undergo further substitution reactions.
Major Products Formed
Oxidation: Tetralin-1-yl-propanone or tetralin-1-yl-propanal.
Reduction: Tetralin-1-yl-propane.
Substitution: Tetralin-1-yl-propyl halides (e.g., chloride, bromide).
Scientific Research Applications
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and receptor interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.
Industry: It is used as a precursor in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The tetralin moiety allows the compound to interact with hydrophobic regions of proteins and membranes, potentially modulating their function. Additionally, the hydroxyl group can form hydrogen bonds with target molecules, influencing their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tetralin: The parent compound, which lacks the propanol group.
1-(Tetralin-1-yl)ethanol: A similar compound with an ethanol group instead of propanol.
4-(Tetralin-1-yl)butanol: A compound with a butanol group, providing a longer carbon chain.
Uniqueness
3-(1,2,3,4-Tetrahydronaphthalen-1-yl)propan-1-ol is unique due to the specific positioning of the propanol group on the tetralin ring, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C13H18O |
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Molecular Weight |
190.28 g/mol |
IUPAC Name |
3-(1,2,3,4-tetrahydronaphthalen-1-yl)propan-1-ol |
InChI |
InChI=1S/C13H18O/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-2,5,9,12,14H,3-4,6-8,10H2 |
InChI Key |
ZCEDRKCMXGAYNL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)CCCO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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